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molecular formula C12H11NO3 B8281796 4-(1-Acetyl-2-oxopropoxy)benzonitrile

4-(1-Acetyl-2-oxopropoxy)benzonitrile

Cat. No. B8281796
M. Wt: 217.22 g/mol
InChI Key: LNIRUOAPBMLEAT-UHFFFAOYSA-N
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Patent
US07482375B2

Procedure details

A mixture of commercially available 3-chloro-2,4-pentanedione (1.2 ml, 10 mmol), 4-cyanophenol (1.19 g, 10 mmol), caesium carbonate (3.25 g, 10 mmol) and acetone (50 ml) was heated at 60° C. for 4 hours. After cooling, the reaction mixture was concentrated under reduced pressure. The resulting oil was diluted with dichloromethane (25 ml) and washed with 1M hydrochloric acid (30 ml). The aqueous layer, at pH 1, was extracted with dichloromethane (20 ml). The combined organic extracts were washed with brine, dried over magnesium sulphate, filtered and concentrated under reduced pressure to provide 4-(1-acetyl-2-oxopropoxy)benzonitrile (2.06 g, 9.4 mmol) which was used crude in the next step. 2-Hydroxyethyl hydrazine (169 μL, 2.5 mmol) was added to a stirred solution of a portion of the crude 4-(1-acetyl-2-oxopropoxy)benzonitrile (500 mg, 2.3 mmol) in acetic acid (5 ml) at room temperature under nitrogen, and the mixture was stirred at room temperature for 5 hours. Water (20 ml) was then added, and a solid triturated out and filtered off. This was recrystallised from ethyl acetate to provide the title compound (154 mg, 6%).
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH:2]([C:6](=[O:8])[CH3:7])[C:3](=[O:5])[CH3:4].[C:9]([C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1)#[N:10].C(=O)([O-])[O-].[Cs+].[Cs+]>CC(C)=O>[C:3]([CH:2]([O:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]#[N:10])=[CH:12][CH:13]=1)[C:6](=[O:8])[CH3:7])(=[O:5])[CH3:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.2 mL
Type
reactant
Smiles
ClC(C(C)=O)C(C)=O
Name
Quantity
1.19 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
caesium carbonate
Quantity
3.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with dichloromethane (25 ml)
WASH
Type
WASH
Details
washed with 1M hydrochloric acid (30 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer, at pH 1, was extracted with dichloromethane (20 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C(C(C)=O)OC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.4 mmol
AMOUNT: MASS 2.06 g
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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